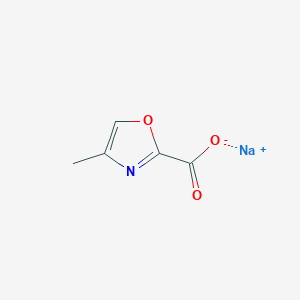

4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

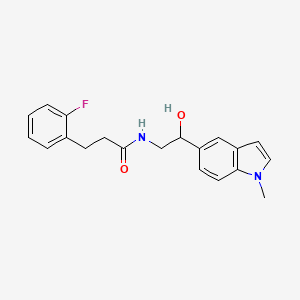

The compound “4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule that contains a benzene ring, a pyrazole ring, and methoxy and hydroxy functional groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves electrophilic aromatic substitution, a common reaction for benzene derivatives . The methoxy and hydroxy groups could be introduced through a series of substitution reactions .Molecular Structure Analysis

The benzene ring in the compound contributes to its stability due to the delocalization of pi electrons . The presence of the methoxy and hydroxy groups, as well as the pyrazole ring, would have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound could undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The methoxy and hydroxy groups are also likely to influence the compound’s reactivity .科学的研究の応用

Antioxidant Activity

The compound 4-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, due to its structural similarity with other pyrazole derivatives, may have notable antioxidant properties. For instance, related compounds such as (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) have been synthesized and evaluated for their antioxidant activity. Among these compounds, those with a methoxy substituent on the aromatic ring demonstrated significantly greater antioxidant activity (Lavanya, Padmavathi, & Padmaja, 2014). This suggests that the presence of methoxy groups and the pyrazole core could contribute to the antioxidant potential of similar molecules.

Structural Properties and Interactions

Compounds with the pyrazole moiety often exhibit unique structural properties and interactions. For example, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, a compound with a structure akin to this compound, showcased an intriguing conformation influenced by intramolecular O—H⋯N hydrogen bonding, leading to the formation of extended chains in the crystal structure through intermolecular O—H⋯O hydrogen bonds (Badshah, Hasan, Barbarín, & Zia, 2008). Such insights into the molecular geometry and bonding interactions might be relevant for understanding the chemical behavior and potential applications of this compound in various fields.

Antibacterial Activity

Compounds featuring the pyrazole ring have been studied for their antibacterial properties. For instance, novel bis-isoxazolyl/pyrazolyl-1,3-diols and their derivatives have been synthesized and evaluated for antibacterial activity, showcasing the potential of pyrazole-based compounds in medicinal chemistry (Juneja et al., 2013). This indicates that the this compound may also possess antibacterial properties worth exploring.

Synthesis and Reactions

The pyrazole moiety is a versatile structure that participates in a variety of chemical reactions, offering a wide range of possibilities for the synthesis of complex molecules. For instance, the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes, which involves the cycloaddition of 1,3-dipolar reagents to a Michael acceptor, underscores the reactivity and synthetic utility of pyrazole-containing compounds (Lavanya, Padmavathi, & Padmaja, 2014). Such synthetic routes could be pertinent for deriving novel compounds from this compound for specific scientific applications.

作用機序

Target of Action

The primary target of the compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy in the form of ATP .

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity and thereby altering the metabolic processes within the cell .

Biochemical Pathways

The compound 4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol affects the pyruvate dehydrogenase pathway. By interacting with the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial, it may influence the conversion of pyruvate into acetyl-CoA, a key step in the citric acid cycle

特性

IUPAC Name |

4-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-10-17(23-13-5-3-4-12(9-13)22-2)16(19-18-10)14-7-6-11(20)8-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFKYCKYPDNLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)

![5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2630767.png)

![2-((5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2630772.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2630773.png)

![N-(1-cyanocyclopentyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]amino}acetamide](/img/structure/B2630774.png)

![2-Amino-4-[4-(benzyloxy)phenyl]-6-(benzylsulfanyl)pyridine-3,5-dicarbonitrile](/img/structure/B2630778.png)